![molecular formula C15H20N2O3 B1274707 2-(4-Benzyl-piperazin-1-yl)-2-oxo-acetic acid ethyl ester CAS No. 349401-48-5](/img/structure/B1274707.png)
2-(4-Benzyl-piperazin-1-yl)-2-oxo-acetic acid ethyl ester
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Overview
Description
The compound “2-(4-Benzyl-piperazin-1-yl)-2-oxo-acetic acid ethyl ester” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals, and an ester group, which is often seen in various organic compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperazine ring, a benzyl group, and an oxo-acetic acid ethyl ester group. The exact structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the ester group and the piperazine ring. Ester groups are often involved in reactions such as hydrolysis and transesterification, while piperazine rings can participate in various substitution and ring-opening reactions .Scientific Research Applications
Neurodegenerative Disease Research
This compound has shown potential in the treatment of neurodegenerative diseases, particularly Alzheimer’s disease. It has been studied for its ability to inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine—a neurotransmitter involved in memory and learning. By inhibiting this enzyme, the compound could help increase acetylcholine levels in the brain, potentially improving cognitive function in Alzheimer’s patients .
Synthesis of Therapeutic Agents
The benzylpiperazine moiety of the compound is a crucial building block in the synthesis of various therapeutic agents. It can be used to create molecules with potential anticholinesterase activity, which is valuable in developing treatments for conditions like myasthenia gravis and Alzheimer’s disease .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 2-(4-benzylpiperazin-1-yl)-2-oxoacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-2-20-15(19)14(18)17-10-8-16(9-11-17)12-13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRLJKOXQECNWPC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)N1CCN(CC1)CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60390712 |
Source
|
Record name | Ethyl (4-benzylpiperazin-1-yl)(oxo)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60390712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
349401-48-5 |
Source
|
Record name | Ethyl (4-benzylpiperazin-1-yl)(oxo)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60390712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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